3-(3,5-Dimethylphenoxy)-4-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-Dimethylphenoxy)-4-methylaniline is an organic compound with a complex structure that includes a phenoxy group and an aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethylphenoxy)-4-methylaniline typically involves the reaction of 3,5-dimethylphenol with appropriate aniline derivatives. One common method includes the reaction of 3,5-dimethylphenol with 3-chloro-1,2-propane diol in the presence of a base, followed by further reactions to introduce the aniline group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethylphenoxy)-4-methylaniline can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aniline nitrogen or the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(3,5-Dimethylphenoxy)-4-methylaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The exact mechanism of action of 3-(3,5-Dimethylphenoxy)-4-methylaniline is not well-documented. it is believed to interact with various molecular targets, including enzymes and receptors, through its phenoxy and aniline groups. These interactions can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-(3,5-Dimethylphenoxy)-7-hydroxy-4H-chromen-4-one: Similar structure but with a chromenone ring.
3-(3,5-Dimethylphenoxy)-2-ethyl-7-hydroxy-4H-chromen-4-one: Another chromenone derivative with an ethyl group.
3-(2-Chlorophenoxy)-7-hydroxy-4H-chromen-4-one: Contains a chlorophenoxy group instead of a dimethylphenoxy group.
Properties
Molecular Formula |
C15H17NO |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
3-(3,5-dimethylphenoxy)-4-methylaniline |
InChI |
InChI=1S/C15H17NO/c1-10-6-11(2)8-14(7-10)17-15-9-13(16)5-4-12(15)3/h4-9H,16H2,1-3H3 |
InChI Key |
IFRGQEJDAGAWGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N)OC2=CC(=CC(=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.